
N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups, an ethoxy group, and a nitro group attached to a benzylamine backbone. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-ethoxy-3-nitrobenzylamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
化学反応の分析
Types of Reactions: N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl groups under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,N-Bis(2-chloroethyl)-4-ethoxy-3-aminobenzylamine hydrochloride, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with DNA and proteins makes it a candidate for investigating mechanisms of action in cells.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, similar compounds have been studied for their anticancer properties due to their ability to alkylate DNA and inhibit cell proliferation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This alkylating activity disrupts cellular processes and can induce cell death. The nitro group may also contribute to the compound’s reactivity and ability to interact with biological molecules.
類似化合物との比較
N,N-Bis(2-chloroethyl)amine hydrochloride: Known for its use as an intermediate in chemical synthesis.
N,N-Bis(2-chloroethyl)-N-nitrosourea: Used as an alkylating agent in cancer treatment.
N,N-Bis(2-chloroethyl)-N-2-hydroxyethylamine: Studied for its potential therapeutic applications.
Uniqueness: N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride is unique due to the presence of the ethoxy and nitro groups, which enhance its reactivity and potential applications. These functional groups allow for a broader range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
77905-52-3 |
|---|---|
分子式 |
C13H19Cl3N2O3 |
分子量 |
357.7 g/mol |
IUPAC名 |
bis(2-chloroethyl)-[(4-ethoxy-3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H18Cl2N2O3.ClH/c1-2-20-13-4-3-11(9-12(13)17(18)19)10-16(7-5-14)8-6-15;/h3-4,9H,2,5-8,10H2,1H3;1H |
InChIキー |
CWAWACLVCCFRFP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)
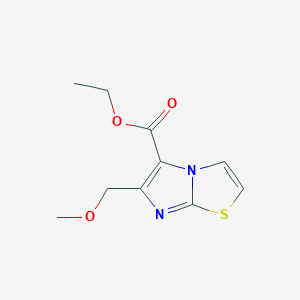

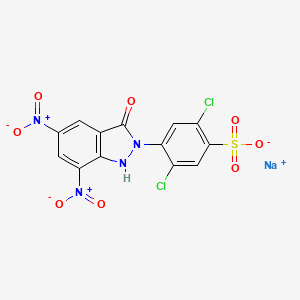

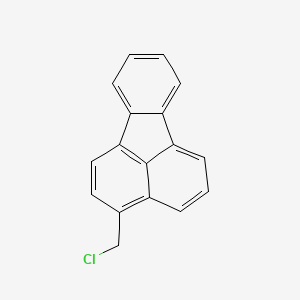

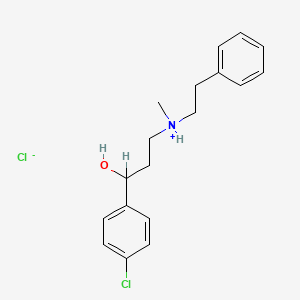
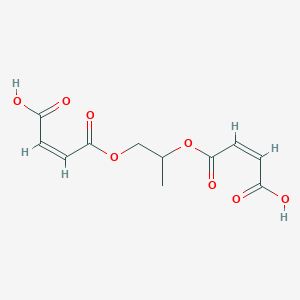
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
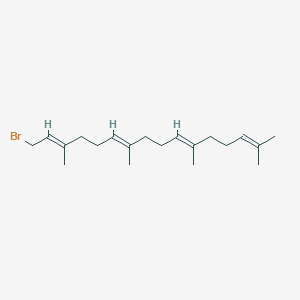
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)

